Currently, there is limited scientific research information available on the specific application of Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester (CPPE) in scientific research.
While there are entries for CPPE in chemical databases like PubChem [], these resources primarily focus on the compound's identity, structure, and basic properties, rather than its specific research applications.
Based on the structural similarities of CPPE to known bioactive molecules, some potential areas of research could include:
Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester is a chemical compound with the molecular formula and a molecular weight of approximately 254.37 g/mol. It is known for its structural similarity to naturally occurring compounds such as Hedione, which contributes to its potential applications in the fragrance industry. The compound features a cyclopentane ring and an acetic acid moiety, making it a unique ester with distinct chemical properties and biological activities .
The chemical behavior of Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester is largely influenced by its ester functional group, which can undergo hydrolysis to form the corresponding acid and alcohol. Additionally, it can participate in various nucleophilic substitution reactions, particularly with alcohols or amines under acidic or basic conditions. The presence of the ketone functional group (3-oxo) may also facilitate further reactions such as aldol condensation or reduction reactions .
Research on the biological activity of Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester is limited, but its structural similarity to Hedione suggests potential bioactive properties. Hedione has been shown to exhibit various biological effects, including anti-inflammatory and antioxidant activities. The compound may also contribute to sensory properties in fragrances and could have applications in aromatherapy or perfumery due to its floral scent profile .
There are several methods for synthesizing Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester:
Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester is primarily utilized in the fragrance industry due to its pleasant floral aroma reminiscent of jasmine. It can be found in perfumes, cosmetics, and various personal care products. Additionally, its potential bioactive properties may open avenues for research in pharmaceuticals or nutraceuticals .
While specific interaction studies on Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester are scarce, its structural characteristics suggest it may interact with olfactory receptors and other biological targets due to its sensory properties. Further research is needed to elucidate these interactions and their implications for health and wellness applications .
Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester shares similarities with several other compounds that feature cyclopentane rings or similar functional groups. Below are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Hedione (Methyl jasmonate) | C13H22O3 | Naturally occurring fragrance component |
Methyl dihydrojasmonate | C13H22O3 | Related structure with potential floral notes |
Methyl hydrojasmonate | C12H20O3 | Similar aroma profile with slight variations |
Cyclopentaneacetic acid, 3-oxo-2-propyl-, methyl ester | C11H18O3 | Variation in alkyl group affecting properties |
The uniqueness of Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester lies in its specific combination of functional groups and structural framework that contribute to its distinct aroma and potential biological activities .
The industrial synthesis of cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester predominantly relies on esterification reactions between cyclopentaneacetic acid derivatives and propanol. This process typically employs acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, to facilitate nucleophilic acyl substitution. For example, the reaction of 3-oxo-2-pentylcyclopentaneacetic acid with propanol under acidic conditions yields the target ester through dehydration [2] [5].
A notable advancement in industrial synthesis involves subcritical methanol (SubC-MeOH), which enhances reaction efficiency without requiring traditional catalysts. Under subcritical conditions (180–220°C, 3 MPa pressure), methanol acts as both a solvent and reactant, enabling esterification via thermal activation. Studies demonstrate that this method achieves first-order kinetics with an activation energy of 13.97 kcal/mol and a pre-exponential factor of 174.21 s⁻¹ [6].
Table 1: Industrial Synthesis Methods
Method | Catalyst | Temperature (°C) | Key Features |
---|---|---|---|
Acid-catalyzed | H₂SO₄ | 60–80 | High yield, requires neutralization |
Subcritical methanol | None (thermal) | 180–220 | Catalyst-free, scalable, energy-intensive |
These methods highlight trade-offs between catalytic efficiency and operational complexity, with subcritical processes gaining traction for large-scale production [5] [6].
Natural pathways for structurally related compounds, such as jasmonic acid (JA), occur via the octadecanoid pathway in plants. Beginning with α-linolenic acid, enzymatic oxidation and cyclization produce 12-oxo-phytodienoic acid (12-OPDA), which undergoes β-oxidation to form JA [3] [4]. While cyclopentaneacetic acid esters are not naturally abundant, their structural resemblance to JA suggests potential biosynthetic parallels in specialized plant tissues.
In contrast, synthetic routes bypass biological systems entirely. For instance, PDJ is synthesized through esterification of synthetic precursors, avoiding the multi-step enzymatic processes inherent to natural JA production [2] [5]. Synthetic methods offer higher purity and scalability but lack the stereochemical control observed in enzymatic biosynthesis.
Key distinctions include:
The formation of the propyl ester group in cyclopentaneacetic acid derivatives involves acid-catalyzed mechanisms and thermal activation. In traditional esterification, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by propanol. The resultant tetrahedral intermediate collapses, releasing water and forming the ester [6].
Subcritical methanol introduces non-catalytic pathways, where elevated temperatures and pressures destabilize the carboxylic acid, enabling direct reaction with methanol. This method avoids catalyst residues but requires precise control of reaction parameters to prevent decomposition into cyclopentane or formaldehyde byproducts [6].
Kinetic analysis reveals that esterification follows a pseudo-first-order model, with rate constants increasing exponentially with temperature. For example, at 220°C, the rate constant for PDJ formation is 2.5×10⁻³ s⁻¹, compared to 1.1×10⁻³ s⁻¹ at 180°C [6].
Mechanistic steps include:
These mechanisms underscore the interplay between catalyst choice, reaction conditions, and product stability in industrial applications [5] [6].
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